![molecular formula C10H10N4O2 B2444126 methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate CAS No. 866009-51-0](/img/structure/B2444126.png)
methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate” is a chemical compound likely containing a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Applications De Recherche Scientifique
- Researchers have synthesized novel derivatives of this compound using copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions . Some of these derivatives demonstrated significant antiproliferative effects against cancer cells, including hepatocellular carcinoma (Hep-G2), breast cancer (MCF-7), and colon cancer (HCT116). Compound 27, in particular, exhibited strong activity against these cancer cell lines.
- Mechanistic studies revealed that compound 27 induces cell cycle arrest and apoptosis in liver cancer cells (Hep-G2) and fits into the ATP binding pocket during docking experiments .
- In silico studies of sulfonyl piperazine-integrated triazole conjugates (including related compounds) showed that they possess drug-like properties. Compound 10ec was found to bind to the colchicine binding site of tubulin .
- Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has been used in click chemistry reactions, specifically in CuAAC reactions. These reactions allow efficient synthesis of diverse compounds for drug discovery and other applications .
- BTTES (a next-generation, water-soluble ligand for CuAAC) accelerates reaction rates and suppresses cell cytotoxicity. This ligand enhances the efficiency of reactions involving methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate derivatives .
- The synthesized compounds were subjected to in silico analysis, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. These studies aid in identifying promising drug candidates and optimizing their properties .
- Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate belongs to the class of 1,2,4-triazole derivatives. Docking studies have provided insights into their cytotoxic activity and binding modes .
Anticancer Activity
Tubulin Binding
Click Chemistry Applications
Water-Soluble Ligands
Drug Design and Optimization
Triazole Derivatives
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
It’s known that 1,2,3-triazole compounds can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might interact with its targets through a similar mechanism.
Pharmacokinetics
The drug-likeness of a similar compound was investigated by predicting its pharmacokinetic properties . This suggests that similar studies could be conducted for methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate to understand its bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound could also have significant molecular and cellular effects .
Propriétés
IUPAC Name |
methyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-12-6-14(13-7)9-4-3-8(5-11-9)10(15)16-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZXUAHFGSGSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.